
4-Chloro-2-(chloromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a chloromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom and chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Hydrolysis: The chloromethoxy group can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 4-chloro-2-(chloromethoxy)benzoic acid.
Reduction: Formation of 4-chloro-2-(chloromethoxy)benzylamine.
Aplicaciones Científicas De Investigación
4-Chloro-2-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(chloromethoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The chloromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzonitrile: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.
2-Chlorobenzonitrile: Has the chlorine atom in a different position, affecting its reactivity and applications.
4-Chloro-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a chloromethoxy group, leading to different chemical properties.
Uniqueness
4-Chloro-2-(chloromethoxy)benzonitrile is unique due to the presence of both chlorine and chloromethoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H5Cl2NO |
|---|---|
Peso molecular |
202.03 g/mol |
Nombre IUPAC |
4-chloro-2-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-8-3-7(10)2-1-6(8)4-11/h1-3H,5H2 |
Clave InChI |
RBEZXZVPFRRILO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OCCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


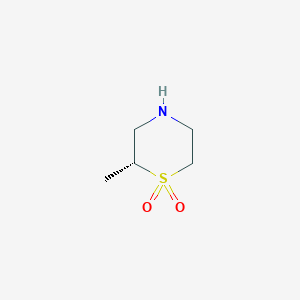
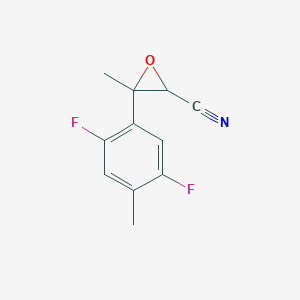
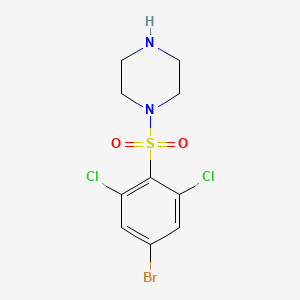
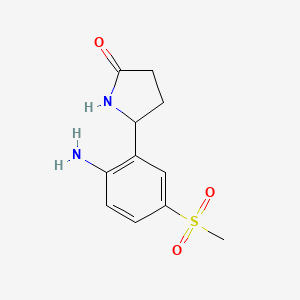
![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
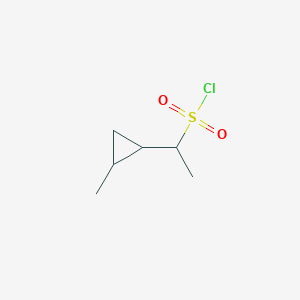

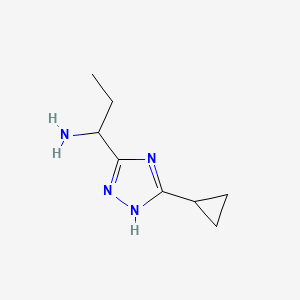
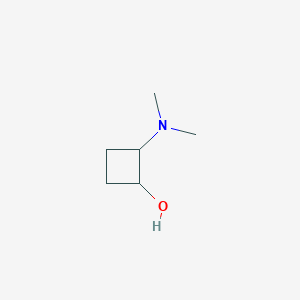
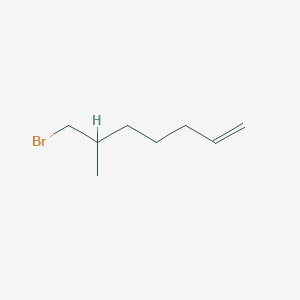

![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)


